Valsartan d’isoleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

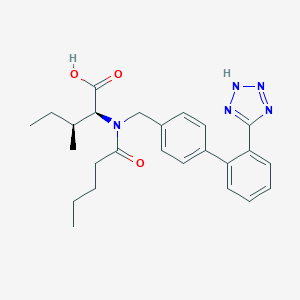

Isoleucine Valsartan is a compound that combines the amino acid isoleucine with the angiotensin II receptor blocker valsartan. Valsartan is widely used in the treatment of hypertension and chronic heart failure due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict. The addition of isoleucine, an essential amino acid, may enhance the bioavailability and therapeutic effects of valsartan.

Applications De Recherche Scientifique

Chemistry: Isoleucine Valsartan is used as a model compound in studies involving angiotensin II receptor blockers. Its synthesis and reactions are studied to develop more efficient synthetic routes and to understand the reactivity of similar compounds.

Biology and Medicine: In medicine, valsartan is used to manage hypertension, heart failure, and diabetic nephropathy. Research focuses on its efficacy, safety, and potential new therapeutic applications. The addition of isoleucine may enhance its pharmacokinetic properties.

Industry: In the pharmaceutical industry, valsartan is a key component in various combination therapies. Continuous flow synthesis methods are employed to produce valsartan on an industrial scale, ensuring high yield and purity .

Mécanisme D'action

Target of Action

Isoleucine Valsartan is a compound that combines the effects of the amino acid isoleucine and the drug valsartan. The primary target of valsartan is the angiotensin receptor 1 (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions .

Biochemical Pathways

The action of valsartan affects the RAAS pathway. By blocking the AT1 receptor, valsartan inhibits the negative regulatory feedback within RAAS, contributing to the management of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Valsartan is rapidly absorbed, with maximum plasma concentrations reached within 2 to 3 hours . It is metabolized to an inactive metabolite and excreted via feces (83%) and urine (~13%) as unchanged drug . The pharmacokinetics of valsartan are influenced by factors such as age and liver function .

Result of Action

The action of valsartan leads to a reduction in blood pressure and cardiac activity, as well as an increase in sodium excretion . These effects contribute to its use in managing hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

Action Environment

The dissolution of valsartan can show either strength-dependent or strength-independent behavior for various values of pH, buffer capacity, ionic strength, and sink condition of the tested media . This suggests that the physiological characteristics of the gastrointestinal fluid can influence the action, efficacy, and stability of valsartan .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of valsartan typically involves multiple steps, including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The process begins with the acylation of a valine derivative, followed by a cross-coupling reaction to introduce the biphenyl moiety, and finally, hydrolysis to obtain the free acid form of valsartan.

Industrial Production Methods: Industrial production of valsartan involves optimizing these steps for large-scale synthesis. Continuous flow processes have been developed to improve efficiency and yield. For example, the N-acylation and methyl ester hydrolysis steps are performed in coil reactor setups, while the Suzuki-Miyaura cross-coupling is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide catalyst .

Types of Reactions:

Oxidation: Valsartan can undergo oxidation reactions, particularly at the tetrazole ring.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The biphenyl moiety in valsartan can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Oxidation of the tetrazole ring can lead to the formation of various oxidized derivatives.

Substitution: Halogenation results in halogenated biphenyl derivatives.

Comparaison Avec Des Composés Similaires

Losartan: Another angiotensin II receptor blocker with similar therapeutic uses.

Telmisartan: Known for its longer half-life and additional benefits in metabolic syndrome.

Olmesartan: Offers potent blood pressure-lowering effects but may have different side effect profiles.

Uniqueness: Isoleucine Valsartan is unique due to the combination of an essential amino acid with an angiotensin II receptor blocker. This combination may enhance the bioavailability and therapeutic effects, making it a promising candidate for further research and development.

Activité Biologique

Isoleucine Valsartan is a synthetic compound derived from valsartan, an angiotensin II receptor blocker (ARB) used primarily for treating hypertension and heart failure. The addition of isoleucine enhances its pharmacological profile, potentially improving efficacy and specificity in targeting angiotensin receptors. This article explores the biological activity of Isoleucine Valsartan, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.

Isoleucine Valsartan incorporates L-isoleucine into the valsartan structure, which may enhance receptor binding affinity and selectivity. The primary mechanism of action involves blocking the effects of angiotensin II, a peptide that plays a critical role in regulating blood pressure and fluid balance. By inhibiting angiotensin II receptors, Isoleucine Valsartan can lead to vasodilation and reduced blood pressure, making it effective in treating cardiovascular conditions.

Antihypertensive Effects

Research has shown that valsartan effectively lowers blood pressure through its antagonistic action on angiotensin II receptors. The addition of isoleucine may enhance these effects by improving receptor binding. A study demonstrated that valsartan significantly reduced systolic and diastolic blood pressure in hypertensive patients, and similar outcomes are anticipated with Isoleucine Valsartan due to its structural similarities .

Cardioprotective Properties

Valsartan has been recognized for its cardioprotective benefits, particularly in heart failure management. It has been shown to improve cardiac function by reducing ventricular remodeling and fibrosis. The potential for Isoleucine Valsartan to further enhance these effects remains an area of active research. For instance, studies involving ARBs have indicated improvements in left ventricular ejection fraction (LVEF) and reductions in biomarkers associated with heart failure .

Case Studies

- Case Study on Heart Failure : A recent case report highlighted the successful use of valsartan in managing doxorubicin-induced cardiomyopathy. Patients treated with valsartan exhibited improved cardiac function as assessed by echocardiography and decreased levels of NT-proBNP, a marker for heart failure severity .

- Metabolomic Analysis : In another study focusing on sacubitril/valsartan (a combination therapy involving valsartan), metabolomic profiling revealed significant alterations in metabolic pathways associated with cardiac function. This suggests that compounds like Isoleucine Valsartan may also influence metabolic processes beneficial for heart health .

Comparative Analysis with Other Compounds

| Compound | Mechanism of Action | Therapeutic Use | Notable Findings |

|---|---|---|---|

| Isoleucine Valsartan | Angiotensin II receptor antagonist | Hypertension, heart failure | Potentially improved receptor affinity |

| Valsartan | Angiotensin II receptor antagonist | Hypertension, heart failure | Proven efficacy in reducing blood pressure |

| Sacubitril/Valsartan | Neprilysin inhibitor + ARB | Heart failure | Improved cardiac function and remodeling |

Propriétés

IUPAC Name |

(2S,3S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-4-6-11-22(31)30(23(25(32)33)17(3)5-2)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,4-6,11,16H2,1-3H3,(H,32,33)(H,26,27,28,29)/t17-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZEWHOZCZLAQ-SBUREZEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H]([C@@H](C)CC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.